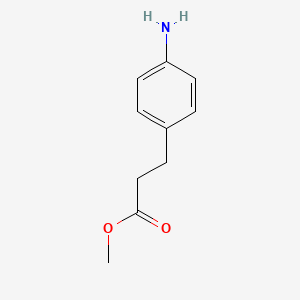

Methyl 3-(4-aminophenyl)propanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(4-aminophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-3,5-6H,4,7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXHNQRGWWMORLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60329103 | |

| Record name | methyl 3-(4-aminophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60329103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35418-07-6 | |

| Record name | Methyl 4-aminobenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35418-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 3-(4-aminophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60329103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-(4-aminophenyl)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 3-(4-aminophenyl)propanoate CAS number 35418-07-6

An In-Depth Technical Guide to Methyl 3-(4-aminophenyl)propanoate (CAS 35418-07-6): Synthesis, Characterization, and Applications in Drug Discovery

Introduction

This compound, identified by CAS Number 35418-07-6, is a bifunctional organic compound of increasing interest to the scientific community.[1] Possessing both a primary aromatic amine and a methyl ester, this molecule serves as a versatile and valuable building block in synthetic organic chemistry. Its structural motifs are prevalent in numerous biologically active compounds, making it a key intermediate in the synthesis of novel pharmaceutical agents. Notably, it has been identified as a linker for Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality in drug discovery designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[2]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It details a robust synthetic pathway, outlines rigorous analytical methods for characterization and quality control, explores its critical applications in modern medicinal chemistry, and provides essential safety and handling protocols.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for experimental design, safety assessment, and analytical method development.

| Property | Value | Source(s) |

| CAS Number | 35418-07-6 | [1][3] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1][2] |

| Molecular Weight | 179.22 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Physical Form | Solid, Semi-solid, or liquid | [3] |

| Purity (Typical) | ≥95-96% | [3][4] |

| SMILES | COC(=O)CCC1=CC=C(C=C1)N | [1][5] |

| InChI Key | LXHNQRGWWMORLQ-UHFFFAOYSA-N | [1][3] |

Section 1: Synthesis Strategies and Methodologies

The synthesis of this compound is most effectively achieved through a two-step sequence starting from the readily available 3-(4-nitrophenyl)propanoic acid. This strategy isolates the two key transformations—esterification and nitro group reduction—preventing undesirable side reactions, such as amide formation that could occur if the amine were present during esterification.

Overall Synthetic Workflow

The logical flow of the synthesis involves the protection of the carboxylic acid as a methyl ester, followed by the chemical reduction of the nitro group to the target primary amine.

Step 1: Fischer Esterification of 3-(4-Nitrophenyl)propanoic Acid

Expertise & Experience: The Fischer esterification is a classic, acid-catalyzed equilibrium reaction.[6][7] To drive the reaction to completion, Le Châtelier's principle is leveraged by using one of the reactants, methanol, in a large excess, which also allows it to serve as the solvent.[8] A strong acid catalyst like sulfuric acid is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.[9][10]

Detailed Protocol:

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(4-nitrophenyl)propanoic acid (e.g., 0.1 mol, 19.5 g).

-

Reagent Addition: Add methanol (250 mL) to the flask, followed by the slow, careful addition of concentrated sulfuric acid (3 mL) while stirring. The acid is a catalyst and dehydrating agent.

-

Reaction Execution: Heat the mixture to reflux (approximately 65-70°C) and maintain for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Work-up and Isolation: a. After cooling to room temperature, reduce the volume of methanol by approximately 80% using a rotary evaporator. b. Carefully pour the concentrated residue into a beaker containing ice water (400 mL). c. Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases and the pH is ~8. This step removes the sulfuric acid catalyst and any unreacted carboxylic acid. d. Extract the aqueous mixture with ethyl acetate (3 x 100 mL). e. Combine the organic layers, wash with brine (1 x 100 mL) to remove residual water, and dry over anhydrous sodium sulfate. f. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, Methyl 3-(4-nitrophenyl)propanoate, typically as a pale yellow oil or solid. The product can be used in the next step without further purification if TLC shows high conversion.

Step 2: Reduction of Methyl 3-(4-Nitrophenyl)propanoate

Expertise & Experience: The reduction of an aromatic nitro group to a primary amine is a cornerstone transformation in organic synthesis. While various reagents can accomplish this, tin(II) chloride (SnCl₂) in a protic solvent like ethanol is a preferred method due to its mildness and high chemoselectivity.[11][12] It reliably reduces the nitro group without affecting the ester functionality. The mechanism involves a series of single-electron transfers from the tin(II) species to the nitro group in the presence of a proton source.[13] The reaction initially forms an ammonium salt, which must be neutralized with a base during work-up to liberate the free amine.[14]

Detailed Protocol:

-

Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the crude Methyl 3-(4-nitrophenyl)propanoate (from Step 1) in ethanol (300 mL).

-

Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (0.5 mol, 112.8 g; 5 equivalents) to the solution. The large excess ensures complete reduction.

-

Reaction Execution: Heat the mixture to reflux (approximately 80°C) and maintain for 3-5 hours. Monitor the reaction's completion by TLC, observing the disappearance of the starting nitro compound.

-

Work-up and Purification: a. Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol. b. Add ethyl acetate (200 mL) and cool the flask in an ice bath. c. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate with vigorous stirring until the pH of the aqueous layer is basic (pH > 8). This step neutralizes the acidic mixture and precipitates tin salts. d. Filter the resulting thick slurry through a pad of celite to remove the inorganic tin salts, washing the filter cake with additional ethyl acetate (100 mL). e. Transfer the filtrate to a separatory funnel and separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 100 mL). f. Combine all organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate. g. Concentrate the solution under reduced pressure to obtain the crude product. h. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to yield pure this compound.

Section 2: Analytical Characterization and Quality Control

Rigorous analytical testing is imperative to confirm the identity, structure, and purity of the synthesized this compound, ensuring its suitability for downstream applications in research and drug development.

Analytical Workflow

The characterization process involves a combination of spectroscopic techniques for structural confirmation and chromatographic methods for purity assessment.

Structural Elucidation Methods

-

¹H NMR Spectroscopy: Proton NMR provides definitive information about the electronic environment and connectivity of hydrogen atoms in the molecule. The expected spectrum in CDCl₃ would show distinct signals corresponding to the different proton sets. For instance, the spectrum of the closely related methyl propanoate shows a triplet for the terminal methyl group, a quartet for the adjacent methylene group, and a singlet for the ester methyl group.[15][16]

-

FT-IR Spectroscopy: Infrared spectroscopy is used to identify the key functional groups present. The spectrum will confirm the success of the synthesis by showing the disappearance of the characteristic NO₂ stretches (around 1520 and 1340 cm⁻¹) and the appearance of N-H stretches for the primary amine (two bands around 3350-3450 cm⁻¹).

Purity Assessment Protocol: Reverse-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the standard for determining the purity of non-volatile organic compounds.[17] A validated RP-HPLC method provides a quantitative measure of the final product's purity.[18][19]

Step-by-Step HPLC Method:

-

Instrumentation: An HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size), and an autosampler.

-

Mobile Phase Preparation:

-

Solvent A: 0.1% Formic Acid in Water.

-

Solvent B: Acetonitrile.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Elution: Isocratic or gradient elution (e.g., 50:50 A:B) can be used, optimized to achieve good separation of the main peak from any impurities.

-

-

Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL. Dilute further with the mobile phase to a working concentration of ~0.1 mg/mL.

-

Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Summary of Expected Analytical Data

| Technique | Parameter | Expected Result |

| ¹H NMR | Chemical Shifts (δ, ppm) | ~6.6-7.0 (d, 2H, Ar-H ortho to NH₂), ~6.9-7.2 (d, 2H, Ar-H meta to NH₂), ~3.6 (s, 3H, -OCH₃), ~3.5 (br s, 2H, -NH₂), ~2.8 (t, 2H, -CH₂-Ar), ~2.5 (t, 2H, -CH₂-CO) |

| FT-IR | Wavenumber (cm⁻¹) | 3450-3350 (N-H stretch), 3050-3000 (Aromatic C-H stretch), 2950-2850 (Aliphatic C-H stretch), ~1735 (C=O ester stretch), ~1620 (N-H bend), 1520 (Aromatic C=C stretch) |

| RP-HPLC | Purity | ≥95% |

Section 3: Applications in Drug Development

The unique structure of this compound makes it a highly valuable tool in medicinal chemistry, particularly in the synthesis of complex therapeutic agents.

Core Application: A Versatile Linker for PROTACs

The most significant contemporary application of this molecule is in the construction of PROTACs.[2] PROTACs are innovative drugs that co-opt the body's own ubiquitin-proteasome system to selectively destroy targeted proteins.

PROTAC Mechanism of Action: A PROTAC is a heterobifunctional molecule consisting of three parts: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin to the target, marking it for degradation by the proteasome.

This compound serves as an excellent starting point for synthesizing the linker component. The primary amine provides a nucleophilic handle for covalent attachment to an E3 ligase ligand (often via amide bond formation or other coupling chemistries). The propanoate portion provides spacing and conformational flexibility, and the methyl ester can be readily hydrolyzed to a carboxylic acid, which then serves as a connection point for the target protein ligand.

Utility as a Medicinal Chemistry Scaffold

Beyond PROTACs, the aminophenyl scaffold is a privileged structure in drug discovery.

-

Bioisosteric Replacement: The aniline moiety is a common feature in many kinase inhibitors and other targeted therapies. The propanoate side chain allows for exploration of new binding vectors within a protein's active site.

-

Modulation of Physicochemical Properties: The introduction of a methyl group can sometimes lead to unexpectedly large gains in potency or improved pharmacokinetic properties, a phenomenon known as the "magic methyl" effect.[20][21] While not a "magic methyl" itself, the methyl ester of this compound can influence solubility, cell permeability, and metabolic stability compared to the corresponding carboxylic acid.

-

Prodrug Strategies: Ester groups are often employed in prodrug design. They can mask a more polar carboxylic acid to improve oral absorption, and are later cleaved by esterase enzymes in the body to release the active acidic drug.

Section 4: Safety, Handling, and Storage

Adherence to proper safety protocols is critical when working with any chemical reagent.

Hazard Identification: Based on GHS classifications, this compound presents the following hazards:[1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The corresponding GHS pictogram is the exclamation mark (GHS07).[3]

Safe Handling and Personal Protective Equipment (PPE):

-

Always handle this compound in a well-ventilated chemical fume hood.[22]

-

Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[23]

-

Avoid inhalation of dust, fumes, or vapors.[24]

-

Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water for at least 15 minutes.[23][24]

-

Wash hands thoroughly after handling.[22]

Storage and Stability:

-

Store in a tightly sealed container in a cool, dry place.[3]

-

For long-term stability, it is recommended to keep the container in a dark place under an inert atmosphere (e.g., argon or nitrogen).[3][25]

Spill and Disposal Procedures:

-

In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for chemical waste disposal.[22]

-

Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[23]

Conclusion

This compound is more than a simple organic molecule; it is a key enabler for innovation in modern drug discovery. Its straightforward and robust synthesis, combined with the versatility of its dual functional groups, makes it an invaluable intermediate for constructing complex molecular architectures. Its demonstrated role as a PROTAC linker highlights its relevance in cutting-edge therapeutic design. By understanding its synthesis, characterization, applications, and safe handling, researchers can effectively leverage this compound to advance their scientific and drug development objectives.

References

- 1. This compound | C10H13NO2 | CID 417374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound | 35418-07-6 [sigmaaldrich.com]

- 4. This compound AKSci HTS038777 [aksci.com]

- 5. PubChemLite - this compound (C10H13NO2) [pubchemlite.lcsb.uni.lu]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism [jove.com]

- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 12. Nitro Reduction - SnCl2 [commonorganicchemistry.com]

- 13. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. cipac.org [cipac.org]

- 18. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Methyl-Containing Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 22. static.cymitquimica.com [static.cymitquimica.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. fishersci.com [fishersci.com]

- 25. 35418-07-6|this compound|BLD Pharm [bldpharm.com]

Synthesis of Methyl 3-(4-aminophenyl)propanoate: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the synthesis of Methyl 3-(4-aminophenyl)propanoate, a compound of significant interest in pharmaceutical research and development, particularly as a versatile linker in Proteolysis Targeting Chimeras (PROTACs).[1] We will delve into the prevalent synthetic strategies, focusing on a reliable two-step pathway commencing with the esterification of a commercially available precursor followed by a robust reduction. This guide is tailored for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale for procedural choices, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.

Table of Contents

-

Introduction to this compound

-

Strategic Approaches to Synthesis

-

Recommended Synthetic Pathway

-

Step 1: Fischer-Speier Esterification of 3-(4-nitrophenyl)propanoic acid

-

Step 2: Catalytic Hydrogenation for Nitro Group Reduction

-

-

Experimental Protocols

-

Detailed procedure for Methyl 3-(4-nitrophenyl)propanoate synthesis

-

Detailed procedure for this compound synthesis

-

-

Characterization and Data

-

Safety Considerations

-

References

Introduction to this compound

This compound (CAS No: 35418-07-6) is a bifunctional molecule featuring a methyl ester and an aniline moiety.[1][2] Its structural attributes make it a valuable building block in organic synthesis. The presence of a primary amine and an ester group allows for orthogonal derivatization, rendering it a key component in the construction of more complex molecules.

Most notably, this compound has gained prominence as a linker molecule in the rapidly evolving field of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1] The linker component, for which this compound serves as a precursor, is critical for optimizing the ternary complex formation between the ligase, the target protein, and the PROTAC itself, thereby influencing the efficiency and selectivity of protein degradation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H13NO2 | [1][2] |

| Molecular Weight | 179.22 g/mol | [1][2] |

| CAS Number | 35418-07-6 | [1][2] |

| Physical Form | Solid or Semi-solid or liquid | |

| Storage | Keep in dark place, inert atmosphere, room temperature |

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several routes. The selection of a particular pathway is often dictated by factors such as the availability of starting materials, desired purity, scalability, and safety considerations. Two primary strategies are:

-

Direct esterification of 3-(4-aminophenyl)propanoic acid: This approach, while seemingly direct, can be complicated by the presence of the amine functionality, which can compete with the alcohol in the esterification reaction or lead to undesired side reactions under acidic conditions.

-

A two-step approach involving a nitro-group containing precursor: This is often the preferred method due to its robustness and higher yields. It involves the initial synthesis of a nitro-substituted intermediate, Methyl 3-(4-nitrophenyl)propanoate, followed by the reduction of the nitro group to the desired amine. This strategy effectively protects the amine functionality during the esterification step.

This guide will focus on the latter, more reliable two-step approach.

Recommended Synthetic Pathway

Our recommended pathway is a two-step synthesis that begins with the readily available 3-(4-nitrophenyl)propanoic acid.

Step 1: Fischer-Speier Esterification of 3-(4-nitrophenyl)propanoic acid

The first step is the conversion of 3-(4-nitrophenyl)propanoic acid to its corresponding methyl ester, Methyl 3-(4-nitrophenyl)propanoate. The Fischer-Speier esterification is a classic and efficient method for this transformation.[3][4] It involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[3][4]

The reaction is an equilibrium process.[3][4] To drive the equilibrium towards the formation of the ester, a large excess of methanol is used, which also serves as the solvent.[5] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the methanol.[4][5]

Figure 1: Conceptual workflow of the Fischer-Speier esterification.

Step 2: Catalytic Hydrogenation for Nitro Group Reduction

The second step involves the selective reduction of the nitro group in Methyl 3-(4-nitrophenyl)propanoate to an amine, yielding the final product, this compound. Catalytic hydrogenation is the most common and efficient method for this transformation.

This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney nickel, in the presence of hydrogen gas (H₂). The reaction is usually performed in a solvent like methanol or ethanol. The catalyst facilitates the addition of hydrogen across the nitrogen-oxygen bonds of the nitro group, leading to the formation of the amine and water as a byproduct. This method is highly selective for the reduction of the nitro group and does not affect the ester functionality.

Figure 2: Conceptual workflow of the catalytic hydrogenation.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-(4-nitrophenyl)propanoate

Materials:

-

3-(4-nitrophenyl)propanoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

To a solution of 3-(4-nitrophenyl)propanoic acid (1.0 eq) in methanol (approximately 0.2 M solution), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the residue with ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford Methyl 3-(4-nitrophenyl)propanoate as a solid.

Protocol 2: Synthesis of this compound

Materials:

-

Methyl 3-(4-nitrophenyl)propanoate

-

10% Palladium on carbon (Pd/C)

-

Methanol

-

Hydrogen gas (H₂)

-

Celite

Procedure:

-

Dissolve Methyl 3-(4-nitrophenyl)propanoate (1.0 eq) in methanol in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C (10% by weight of the starting material) to the solution.

-

Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with methanol.

-

Combine the filtrates and concentrate under reduced pressure to yield this compound. The product is often of sufficient purity for subsequent steps, but can be further purified by chromatography if necessary.

Characterization and Data

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

Table 2: Expected Spectroscopic Data

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Mass Spectrometry (m/z) |

| Methyl 3-(4-nitrophenyl)propanoate | ~8.15 (d, 2H), ~7.40 (d, 2H), ~3.65 (s, 3H), ~3.05 (t, 2H), ~2.70 (t, 2H) | ~172, ~148, ~146, ~129, ~123, ~51, ~35, ~30 | [M+H]⁺ calculated for C₁₀H₁₁NO₄: 210.07 |

| This compound | ~7.00 (d, 2H), ~6.60 (d, 2H), ~3.60 (s, 3H), ~3.50 (br s, 2H), ~2.80 (t, 2H), ~2.50 (t, 2H) | ~173, ~144, ~136, ~129, ~115, ~51, ~36, ~30 | [M+H]⁺ calculated for C₁₀H₁₃NO₂: 180.10 |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Safety Considerations

-

General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

-

Hydrogen Gas: Hydrogen gas is highly flammable. Ensure there are no ignition sources nearby during the hydrogenation step.

-

Palladium on Carbon: Palladium on carbon can be pyrophoric, especially when dry. It should be handled with care and never exposed to air when dry. The filtration should be done while the Celite pad is still wet with solvent.

-

Hazard Statements: this compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]

Conclusion

The two-step synthesis of this compound via the Fischer-Speier esterification of 3-(4-nitrophenyl)propanoic acid followed by catalytic hydrogenation is a reliable and efficient method for producing this valuable synthetic intermediate. The protocols outlined in this guide, when followed with the appropriate safety precautions, should provide researchers with a high yield of the desired product. The versatility of this compound as a linker in PROTAC development underscores the importance of robust and well-documented synthetic procedures.

References

-

Chemical Synthesis Database. (2025, May 20). methyl (2E)-3-(4-nitrophenyl)-2-propenoate. Retrieved from [Link]

-

Chemical Synthesis Database. (2025, May 20). methyl 3-(4-amino-6-phenyl-1,3,5-triazin-2-yl)propanoate. Retrieved from [Link]

-

PubChem. This compound. Retrieved from [Link]

-

PubChemLite. This compound (C10H13NO2). Retrieved from [Link]

-

University of Missouri-St. Louis. The Fischer Esterification. Retrieved from [Link]

-

SciSpace. Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Retrieved from [Link]

-

PubMed Central. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]

-

PubChem. Methyl 3-(4-nitrophenyl)prop-2-enoate. Retrieved from [Link]

-

Wikipedia. Fischer–Speier esterification. Retrieved from [Link]

-

Amerigo Scientific. Methyl 3-(4-Nitrophenyl)propionoate. Retrieved from [Link]

-

SpectraBase. Methyl 3-amino-3-(4-fluorophenyl)propanoate - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

Organic Chemistry Portal. Fischer Esterification. Retrieved from [Link]

-

OperaChem. Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Chemistry LibreTexts. Fischer Esterification. Retrieved from [Link]

-

ResearchGate. Esterification of propionic acid with methanol. Retrieved from [Link]

-

EPFL. Ni-based structured catalyst for selective 3-phase hydrogenation of nitroaromatics. Retrieved from [Link]

-

楚肽生物科技. This compound hydrochloride. Retrieved from [Link]

-

PubChem. Methyl 3-(4-nitrophenyl)propanoate. Retrieved from [Link]

- Google Patents. Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.

-

ResearchGate. ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. Retrieved from [Link]

-

Sciencemadness.org. Catalytic hydrogenation of methyl 3,4,5-trimethoxycinnamate using Cu/Co salts and sodium borohydride. Retrieved from [Link]

-

Åbo Akademi University Research Portal. Kinetics of esterification of propanoic acid with methanol over a fibrous polymer-supported sulphonic acid catalyst. Retrieved from [Link]

-

PubMed Central. Methyl 3-[4-(4-nitrobenzyloxy)phenyl]propanoate. Retrieved from [Link]

- Google Patents. Process for esterification of amino acids and peptides.

-

Allen. In the esterification of propanoic acid with methanol in the presence of a mineral acid which of the following are intermediate species?. Retrieved from [Link]

-

PubChem. Ethyl 3-(4-nitrophenyl)propanoate. Retrieved from [Link]

-

PubChem. Methyl 3-(2-nitrophenyl)propanoate. Retrieved from [Link]

-

ResearchGate. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. Retrieved from [Link]

-

PubChem. Methyl 3-(3-aminophenyl)propanoate. Retrieved from [Link]

Sources

physical properties of Methyl 3-(4-aminophenyl)propanoate

An In-Depth Technical Guide to the Physical Properties of Methyl 3-(4-aminophenyl)propanoate

Introduction

This compound is a substituted aromatic ester that serves as a valuable building block in organic synthesis. Its unique structure, featuring a primary amine, a phenyl ring, and a methyl ester, makes it a versatile intermediate for the synthesis of more complex molecules, including pharmaceutical agents and materials science components. A thorough understanding of its physical properties is paramount for researchers, scientists, and drug development professionals. These properties govern critical parameters such as storage, handling, reaction conditions, formulation, and bioavailability. This guide provides a detailed examination of the key physical and chemical characteristics of this compound, supported by field-proven experimental protocols for their validation.

Compound Identification and Core Properties

Accurate identification is the foundation of all scientific work. The primary identifiers and fundamental are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 35418-07-6 | [1][2][3] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1][2][3] |

| Molecular Weight | 179.22 g/mol | [1][2][3] |

| Physical Form | Off-white to light brown solid | [3] |

| Melting Point | 51-52 °C | [3] |

| Storage | Room temperature, inert atmosphere, protect from light | [2][3] |

Thermal Properties: Melting Point Determination

The melting point is a critical indicator of a compound's purity. Pure crystalline solids exhibit a sharp melting range (typically <1 °C), whereas impurities depress and broaden this range.[4]

Expert Insight: The Rationale Behind the Method

The capillary method using a calibrated digital apparatus is the industry standard for its accuracy and small sample requirement. The key to a precise measurement is a slow heating rate (1-2 °C per minute) as the expected melting point is approached.[5] This ensures the sample and the thermometer are in thermal equilibrium, providing a true reading of the phase transition temperature.[5]

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[5][6]

-

Capillary Loading: Jab the open end of a capillary tube into the sample powder. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end.[5][6] Repeat until a packed sample height of 2-3 mm is achieved. An excessive sample amount will lead to an artificially broad melting range.[6]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid determination by heating quickly to find a rough range.[4] Let the apparatus cool sufficiently before the precise measurement.

-

Precise Measurement: Heat at a medium rate until the temperature is ~15-20 °C below the expected melting point (51 °C).[5]

-

Slow Heating: Decrease the heating rate to 1-2 °C per minute.

-

Observation & Recording:

-

Record the temperature (T₁) at which the first droplet of liquid is observed.[5]

-

Record the temperature (T₂) at which the last solid crystal melts.

-

-

Reporting: Report the result as a melting range (T₁ - T₂). For this compound, the expected range is 51-52 °C.[3]

Workflow for Melting Point Determination

Caption: Workflow for precise melting point determination using the capillary method.

Solubility Profile

Solubility is a critical parameter in drug development, influencing everything from reaction solvent choice to formulation and bioavailability. The "like dissolves like" principle suggests that this compound, with its polar amine and ester groups and nonpolar phenyl ring, will exhibit varied solubility across different solvents.

Experimental Protocol: Equilibrium Solubility via Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility, representing the true saturation point of a compound in a solvent.

-

Preparation: To a series of vials, add a measured volume (e.g., 1 mL) of each test solvent (e.g., Water, Ethanol, DMSO, Acetonitrile, Toluene).

-

Addition of Solute: Add an excess amount of this compound to each vial, ensuring a visible amount of undissolved solid remains. This is crucial for establishing a true equilibrium.

-

Equilibration: Seal the vials and place them on an orbital shaker or rotator at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for the solid to settle. Centrifuge the vials to pellet the remaining solid.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter it through a chemically inert 0.45 µm syringe filter (e.g., PTFE) to remove any remaining microscopic particles.[7]

-

Quantification:

-

Accurately dilute the filtrate with a suitable mobile phase.

-

Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]

-

Calculate the concentration against a standard curve prepared from known concentrations of the compound.

-

-

Reporting: Report the solubility in mg/mL or mol/L at the specified temperature.

Workflow for Equilibrium Solubility Determination

Caption: The shake-flask method for determining equilibrium solubility.

Spectroscopic Profile for Structural Confirmation

Spectroscopic data provides an unambiguous fingerprint of a molecule's structure. While specific experimental spectra for this exact compound are not publicly cataloged, its features can be reliably predicted based on fundamental principles and data from analogous structures.

| Technique | Predicted Features |

| ¹H NMR | ~7.0 ppm (d, 2H): Aromatic protons ortho to the amino group. ~6.6 ppm (d, 2H): Aromatic protons meta to the amino group. ~3.6 ppm (s, 3H): Methyl ester protons (-OCH₃). ~3.5 ppm (br s, 2H): Amino protons (-NH₂). ~2.8 ppm (t, 2H): Methylene protons adjacent to the phenyl ring (-CH₂-Ar). ~2.5 ppm (t, 2H): Methylene protons adjacent to the carbonyl group (-CH₂-C=O). |

| ¹³C NMR | ~173 ppm: Ester carbonyl carbon (C=O). ~145 ppm: Aromatic carbon bonded to the amino group (C-NH₂). ~129 ppm: Aromatic carbons ortho to the amino group. ~128 ppm: Aromatic carbon para to the amino group (ipso- to the propanoate chain). ~115 ppm: Aromatic carbons meta to the amino group. ~51 ppm: Methyl ester carbon (-OCH₃). ~36 ppm: Methylene carbon adjacent to the carbonyl group (-CH₂-C=O). ~30 ppm: Methylene carbon adjacent to the phenyl ring (-CH₂-Ar). |

| FT-IR (cm⁻¹) | 3450-3250 (two bands): N-H stretching of the primary amine. 3100-3000: Aromatic C-H stretching. 2950-2850: Aliphatic C-H stretching. ~1735 (strong): C=O stretching of the saturated ester. 1620-1580: N-H bending and C=C ring stretching. ~1250 (strong): Asymmetric C-O-C stretching of the ester. |

Expert Insight: Interpreting the Predictions

-

In ¹H NMR , the aromatic region is expected to show a classic AA'BB' system (appearing as two doublets) typical of a 1,4-disubstituted benzene ring. The triplet splitting for the two methylene groups arises from coupling with their adjacent methylene neighbors.

-

In ¹³C NMR , the presence of 8 distinct signals is predicted, corresponding to the 8 unique carbon environments in the molecule (the symmetry of the phenyl ring makes two pairs of carbons equivalent). The carbonyl carbon is characteristically found far downfield.[8]

-

In FT-IR , the most diagnostic peaks are the strong carbonyl stretch around 1735 cm⁻¹ and the two distinct N-H stretches confirming the primary amine.[9][10]

Conclusion

The define its behavior and utility in a laboratory and developmental setting. With a melting point of 51-52 °C, it exists as a low-melting solid at room temperature, requiring storage in a controlled, inert environment. Its structural features suggest solubility in a range of common organic solvents, a characteristic that can be precisely quantified using the robust shake-flask method. The predicted spectroscopic profile provides a clear blueprint for identity confirmation and quality control. This guide equips researchers and developers with the foundational data and validated protocols necessary for the confident and effective application of this versatile chemical intermediate.

References

-

University of Manitoba. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

PubChem. This compound | C10H13NO2 | CID 417374. [Link]

-

PubChem. methyl 3-(N-(4-aminophenyl)acetamido)propanoate | C12H16N2O3. [Link]

-

Chemistry LibreTexts. 4.3: Melting Point Determination Procedure. [Link]

-

University of Calgary. Melting point determination. [Link]

-

Westlab Canada. Measuring the Melting Point. [Link]

-

National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

SlideShare. solubility experimental methods.pptx. [Link]

-

SSERC. Melting point determination. [Link]

-

Alloprof. Measuring Solubility. [Link]

-

Doc Brown's Chemistry. Advanced Organic Chemistry: The 1H NMR spectrum of methyl propanoate. [Link]

-

Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of methyl propanoate. [Link]

-

Doc Brown's Chemistry. infrared spectrum of methyl propanoate. [Link]

-

ResearchGate. INFRARED SPECTRUM OF METHYL PROPANOATE. [Link]

-

Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]

Sources

- 1. This compound | C10H13NO2 | CID 417374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 35418-07-6 [sigmaaldrich.com]

- 3. Methyl 3-(4-aMinophenyl)propionate | 35418-07-6 [amp.chemicalbook.com]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. researchgate.net [researchgate.net]

A Senior Application Scientist's Technical Guide to Methyl 3-(4-aminophenyl)propanoate

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding a Versatile Scaffolding Molecule

In the landscape of modern synthetic and medicinal chemistry, the efficiency of a research program often hinges on the strategic selection of its foundational building blocks. Methyl 3-(4-aminophenyl)propanoate is one such cornerstone molecule. Its elegantly simple structure, featuring a primary aromatic amine, a flexible propanoate linker, and a reactive methyl ester, presents a trifecta of chemical functionality. This unique arrangement makes it an exceptionally valuable intermediate for constructing complex molecular architectures, from novel polymers to promising drug candidates.

This guide moves beyond a simple recitation of data. As a senior application scientist, my objective is to provide a deeper, causality-driven understanding of this compound. We will explore not just what its properties are, but why they are relevant. We will detail not just how to synthesize it, but why a particular method is chosen for its reliability and scalability. This document is designed to serve as a practical and intellectual resource, empowering you to leverage the full synthetic potential of this compound in your research endeavors.

Part 1: Core Molecular Identity and Physicochemical Profile

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent experimental design.

Compound Identification

It is critical to begin with unambiguous identifiers to ensure traceability and accuracy in sourcing and documentation.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 35418-07-6 | [1] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1] |

| Canonical SMILES | COC(=O)CCC1=CC=C(C=C1)N | [1] |

| InChIKey | LXHNQRGWWMORLQ-UHFFFAOYSA-N | [1] |

Chemical Structure

The molecule's utility is derived directly from its structure: a para-substituted benzene ring, which provides rigidity and a platform for aromatic interactions, connected to an ester group via a three-carbon aliphatic chain that imparts conformational flexibility.

Caption: 2D Structure of this compound

Physicochemical & Handling Properties

The physical state and stability of a compound dictate its handling and storage protocols. These properties are essential for maintaining sample integrity and ensuring experimental reproducibility.

| Property | Value | Significance & Rationale |

| Molecular Weight | 179.22 g/mol | Foundational for stoichiometric calculations in reaction planning.[1] |

| Physical Form | Off-white to light brown solid or semi-solid | [2] Indicates the compound is generally easy to handle and weigh at room temperature. |

| Melting Point | 51-52 °C | [2] A relatively low melting point suggests high purity if a sharp range is observed. It also informs the choice of drying conditions (e.g., avoid high-temperature ovens). |

| Purity | Typically ≥95% | Commercial grades are suitable for many applications, but further purification may be needed for sensitive catalytic reactions or final API synthesis steps. |

| Storage | Room temperature, in a dark place under an inert atmosphere | [2] The amino group is susceptible to air oxidation, which can cause discoloration and impurity formation. An inert atmosphere (N₂ or Ar) and protection from light are critical for long-term stability. |

Part 2: Synthesis and Structural Verification

A reliable synthesis protocol is the gateway to accessing a molecule for research. The following section details a robust method for preparing this compound, followed by a guide to its structural confirmation using standard analytical techniques.

Recommended Synthesis: Catalytic Hydrogenation

The reduction of the corresponding nitro-aromatic compound is the preferred industrial and laboratory-scale method. This pathway is chosen for its high efficiency, clean conversion, and operational simplicity. The primary byproduct is water, which simplifies purification significantly compared to reductions using stoichiometric metal reagents.

Caption: High-Level Synthesis Workflow Diagram

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Successful execution should yield a product that meets the analytical specifications outlined in the next section.

Objective: To synthesize this compound from Methyl 3-(4-nitrophenyl)propanoate.

Materials:

-

Methyl 3-(4-nitrophenyl)propanoate (1.0 eq)

-

Palladium on Carbon (Pd/C), 10 wt% (0.05 eq)

-

Methanol (ACS grade), sufficient to make a ~0.2 M solution

-

Hydrogen (H₂) gas balloon or cylinder

-

Celite™

-

Three-neck round-bottom flask with stir bar

-

Hydrogenation apparatus

Procedure:

-

Vessel Preparation: A three-neck round-bottom flask is charged with Methyl 3-(4-nitrophenyl)propanoate (1.0 eq) and a magnetic stir bar.

-

Causality: A multi-neck flask is essential for safely handling the reaction setup, allowing for a gas inlet, a vent (connected to a bubbler), and a stopper.

-

-

Dissolution: Methanol is added to dissolve the starting material completely.

-

Causality: Methanol is an excellent solvent for both the starting material and the product. Its polarity and protic nature are well-suited for catalytic hydrogenation. Ethyl acetate is a common alternative.

-

-

Inerting: The flask is sealed, and the atmosphere is purged with nitrogen or argon. The Pd/C catalyst (0.05 eq) is then added carefully under a positive pressure of the inert gas.

-

Causality: Pd/C can be pyrophoric, especially after use. Adding it under an inert atmosphere prevents potential ignition upon contact with flammable solvents in the air.

-

-

Hydrogenation: The inert gas inlet is replaced with a hydrogen balloon. The system is evacuated and backfilled with H₂ three times to ensure the atmosphere is fully replaced. The reaction mixture is then stirred vigorously at room temperature.

-

Causality: Vigorous stirring is crucial to ensure efficient mass transfer of the gaseous hydrogen to the surface of the solid catalyst where the reaction occurs.

-

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC), sampling every 1-2 hours. A complete reaction is indicated by the disappearance of the starting material spot.

-

Causality: TLC is a rapid and effective method to ensure the reaction goes to completion, preventing unnecessary exposure to hydrogen and saving time.

-

-

Catalyst Removal: Upon completion, the atmosphere is carefully purged again with inert gas. The reaction mixture is filtered through a pad of Celite™ to remove the Pd/C catalyst. The flask and Celite™ pad are washed with additional methanol.

-

Causality: Pd/C is a fine black powder that must be completely removed. Celite™ provides a fine filtration medium that prevents the catalyst from passing through, yielding a clear solution. Filtering under an inert atmosphere is a critical safety step.

-

-

Isolation: The combined filtrate is concentrated under reduced pressure using a rotary evaporator. The resulting crude material is typically of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

-

Causality: Rotary evaporation efficiently removes the low-boiling methanol solvent to isolate the solid product.

-

Structural Elucidation by Spectroscopy

Confirming the chemical identity and purity of the synthesized compound is non-negotiable. The following are the expected spectroscopic signatures for this compound.

¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃) The proton NMR spectrum is highly diagnostic for this structure.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 6.9-7.1 | Doublet (d) | 2H | Ar-H (ortho to -CH₂CH₂CO₂Me) | Protons on the aromatic ring, split by their ortho neighbors. |

| ~ 6.6-6.7 | Doublet (d) | 2H | Ar-H (ortho to -NH₂) | Shielded by the electron-donating amino group, appearing upfield. Split by their ortho neighbors. |

| ~ 3.65 | Singlet (s) | 3H | -O-CH₃ | The methyl ester protons have no adjacent protons, resulting in a singlet. |

| ~ 3.5-3.8 | Broad Singlet (br s) | 2H | -NH₂ | The amine protons are exchangeable and often appear as a broad signal. |

| ~ 2.85 | Triplet (t) | 2H | Ar-CH₂ - | Benzylic protons, deshielded by the aromatic ring. Split into a triplet by the adjacent CH₂ group. |

| ~ 2.55 | Triplet (t) | 2H | -CH₂ -CO₂Me | Methylene protons adjacent to the carbonyl group. Split into a triplet by the benzylic CH₂ group. |

Infrared (IR) Spectroscopy IR spectroscopy is invaluable for confirming the presence of key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3450-3300 | Medium-Strong, Doublet | N-H Stretch | Primary Aromatic Amine |

| 3050-3000 | Medium | C-H Stretch | Aromatic C-H |

| 2950-2850 | Medium | C-H Stretch | Aliphatic C-H |

| ~ 1735 | Strong, Sharp | C=O Stretch | Ester Carbonyl |

| ~ 1620 | Strong | N-H Bend | Primary Amine |

| ~ 1250 | Strong | C-O Stretch | Ester C-O |

Mass Spectrometry (Electron Ionization) Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation.

| m/z Value | Interpretation |

| 179 | [M]⁺• : Molecular ion peak, confirming the molecular weight.[1] |

| 120 | [M - CO₂CH₃]⁺: Loss of the carbomethoxy group via benzylic cleavage. |

| 106 | [M - CH₂CH₂CO₂CH₃]⁺: Loss of the entire propanoate side chain. |

Part 3: Reactivity Profile and Synthetic Utility

The value of this compound lies in the orthogonal reactivity of its two primary functional groups. This allows for selective chemical transformations, making it a powerful and versatile intermediate.

Caption: Key Reaction Pathways for the Bifunctional Molecule

Reactions at the Amino Group

The nucleophilic primary amine is often the first site of reaction under neutral or basic conditions.

-

N-Acylation: Readily reacts with acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to form stable amides. This is a cornerstone reaction for building more complex structures.

-

N-Alkylation: Can be alkylated using alkyl halides. Controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging but is achievable with careful selection of stoichiometry and reaction conditions.

-

Diazotization: The amine can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures. This highly reactive intermediate is a gateway to a vast array of functionalities via Sandmeyer-type reactions (e.g., installation of halogens, -CN, -OH).

Reactions at the Ester Group

The methyl ester is an electrophilic site, susceptible to nucleophilic attack, particularly under harsh conditions or with strong nucleophiles.

-

Hydrolysis: Can be saponified to the corresponding carboxylic acid using aqueous base (e.g., NaOH, LiOH) followed by acidic workup, or hydrolyzed under acidic conditions. This unmasks a carboxylic acid handle for further chemistry, such as amide coupling.

-

Amidation: Can react directly with amines at elevated temperatures to form amides, though activating the corresponding carboxylic acid (post-hydrolysis) is often a more efficient route.

-

Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

This dual functionality allows for multi-step, one-pot, or protecting-group-driven synthetic strategies, providing chemists with significant flexibility.

Part 4: Application in Drug Discovery

The structural motifs within this compound are frequently found in biologically active molecules. Its utility stems from its role as a "linker" or "scaffold." The introduction of a methyl group can significantly impact a molecule's properties.[3][4]

-

Scaffold for SAR Studies: The para-substituted aromatic ring is a common core in many drug classes. The amine serves as an attachment point for diverse R-groups, while the propanoate chain can be modified to probe the impact of linker length and flexibility on biological activity. This makes the molecule an ideal starting point for Structure-Activity Relationship (SAR) campaigns.

-

Linker Chemistry: In fields like Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs), bifunctional linkers are essential. The amine and (hydrolyzed) ester functionalities provide two orthogonal points for conjugation, allowing this molecule to bridge two different molecular entities.

-

Bioisosteric Replacement: The propanoate side chain can serve as a flexible bioisostere for other groups, helping to optimize pharmacokinetic properties like solubility and cell permeability while maintaining key binding interactions. The "magic methyl" effect, where the addition of a simple methyl group drastically alters biological activity, is a well-documented phenomenon in medicinal chemistry.[4]

Part 5: Safety and Handling

Professional laboratory practice demands a thorough understanding of a chemical's hazards.

GHS Hazard Classification

According to GHS classifications, this compound presents several hazards.[1]

| Hazard Code | Description | Precautionary Class |

| H302 | Harmful if swallowed | Acute Toxicity, Oral |

| H315 | Causes skin irritation | Skin Corrosion/Irritation |

| H319 | Causes serious eye irritation | Serious Eye Damage/Irritation |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity |

Handling and Personal Protective Equipment (PPE)

Based on the hazard profile, the following handling procedures are mandatory:

-

Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of dust or vapors.[5]

-

Personal Protective Equipment: Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[5]

-

Storage: Keep the container tightly closed in a dry, well-ventilated, and dark place.[2] Store under an inert atmosphere for long-term stability.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[6]

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). methyl 3-(N-(4-aminophenyl)acetamido)propanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-(3-aminophenyl)propanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemical Synthesis Database. (2025). methyl 3-(4-amino-6-phenyl-1,3,5-triazin-2-yl)propanoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-(2-aminophenyl)propionate. National Center for Biotechnology Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239). Retrieved from [Link]

-

SpectraBase. (n.d.). Methyl 3-amino-3-(4-fluorophenyl)propanoate - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

YouTube. (2021). NMR spectrum of methyl propanoate. Learning Science. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: The 1H NMR spectrum of methyl propanoate. Retrieved from [Link]

-

Grybaitė, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C10H13NO2). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of methyl propanoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-amino-3-(4-fluorophenyl)-propionate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (2013). [Application of methyl in drug design]. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl propanoate. Retrieved from [Link]

-

ResearchGate. (n.d.). INFRARED SPECTRUM OF METHYL PROPANOATE. Retrieved from [Link]

-

MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Methyl propionate. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. This compound | C10H13NO2 | CID 417374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 3-(4-aMinophenyl)propionate | 35418-07-6 [amp.chemicalbook.com]

- 3. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of Methyl 3-(4-aminophenyl)propanoate

This guide provides a comprehensive overview of the solubility characteristics of methyl 3-(4-aminophenyl)propanoate, a key intermediate in various synthetic pathways. Aimed at researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties that govern its solubility, presents available solubility data, and outlines detailed, field-proven methodologies for its empirical determination. The focus is on providing a robust understanding of the "why" behind experimental choices, ensuring the generation of reliable and reproducible solubility data.

Introduction: The Critical Role of Solubility

In the realms of chemical synthesis and pharmaceutical development, solubility is a fundamental physicochemical property that dictates the viability and efficacy of a compound.[1] For drug candidates, poor aqueous solubility can lead to low bioavailability, hindering therapeutic efficacy.[2][3] In chemical synthesis, solubility governs the choice of reaction media, purification strategies like recrystallization, and overall process efficiency. Therefore, a thorough understanding and accurate measurement of a compound's solubility are paramount for successful research and development endeavors.[1][4] This guide focuses on this compound, providing the necessary technical insights to navigate its solubility challenges.

Physicochemical Profile of this compound

A compound's solubility is intrinsically linked to its molecular structure and resulting physicochemical properties. Understanding these characteristics is the first step in predicting and explaining its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C10H13NO2 | [5][6] |

| Molecular Weight | 179.22 g/mol | [5] |

| Appearance | Off-white to light brown solid | [7] |

| Melting Point | 51-52 °C | [7] |

| Predicted XLogP3 | 1.6 | [5] |

| Topological Polar Surface Area | 52.3 Ų | [5][8] |

| Hydrogen Bond Donor Count | 1 | [8] |

| Hydrogen Bond Acceptor Count | 3 | [8] |

| pKa (Predicted) | The primary amine group is expected to have a pKa in the range of 4-5, typical for anilines. The ester group is a weak base. |

Expert Insights on Physicochemical Properties:

The structure of this compound presents a duality in terms of polarity. The aromatic ring and the ethyl propanoate chain contribute to its lipophilic character, as indicated by the positive XLogP3 value. Conversely, the primary amino group and the ester carbonyl group are polar moieties capable of forming hydrogen bonds, which can enhance solubility in polar solvents. The amino group, being basic, means that the compound's aqueous solubility will be highly dependent on pH.[9][10][11] At pH values below its pKa, the amino group will be protonated, forming a more soluble salt.

Solubility Data of this compound

Comprehensive, publicly available quantitative solubility data for this compound in a wide range of solvents is limited. However, based on its structure and general chemical principles, a qualitative assessment and potential recrystallization solvents can be inferred.

| Solvent | Predicted Solubility | Rationale / Potential Use |

| Water | Slightly soluble to sparingly soluble | The presence of polar functional groups allows for some interaction with water. Solubility is expected to increase significantly in acidic aqueous solutions due to salt formation.[9][10] |

| Methanol, Ethanol | Soluble | These polar protic solvents can effectively solvate both the polar and non-polar parts of the molecule. Often used in recrystallization.[12] |

| Acetone, Ethyl Acetate | Soluble | Good general-purpose solvents for compounds of intermediate polarity.[12][13] |

| Dichloromethane (DCM), Chloroform | Soluble | Effective solvents for many organic compounds.[13] |

| Hexane, Heptane | Sparingly soluble to insoluble | These non-polar solvents are unlikely to effectively solvate the polar amino and ester groups. Often used as anti-solvents in recrystallization.[12][14] |

| Toluene | Moderately soluble | The aromatic nature of toluene can interact with the phenyl ring of the compound. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of compounds.[3] |

Note: This table is based on qualitative predictions. Experimental verification is crucial for any application.

Experimental Determination of Equilibrium Solubility: A Self-Validating Protocol

The "gold standard" for determining the thermodynamic or equilibrium solubility of a compound is the shake-flask method.[15] This method, when executed correctly, provides a reliable measure of the saturation point of a solute in a solvent at a given temperature.

The "Why" Behind the Shake-Flask Method

The core principle of the shake-flask method is to allow a system of excess solid compound and a solvent to reach a state of thermodynamic equilibrium.[16] At equilibrium, the rate of dissolution of the solid is equal to the rate of precipitation from the solution, resulting in a constant concentration of the dissolved solute, which is defined as its solubility. The extended incubation and agitation are not arbitrary; they are necessary to ensure that the system has sufficient time and energy to overcome any kinetic barriers and reach this true equilibrium state.[17][18]

Detailed Step-by-Step Methodology

This protocol is designed to be self-validating by incorporating critical quality control steps.

Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., water, pH-adjusted buffers, organic solvents)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Protocol:

-

Preparation of Vials: Add an excess amount of solid this compound to several glass vials. "Excess" is critical; there must be undissolved solid present at the end of the experiment to ensure saturation has been reached.[18] A good starting point is to add enough solid so that it is clearly visible.

-

Solvent Addition: Accurately add a known volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150-300 RPM).[18] Allow the samples to equilibrate for a sufficient duration, typically 24 to 72 hours.[18] To validate the equilibration time, samples can be taken at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[18]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant without disturbing the solid. To ensure complete removal of undissolved solids, centrifuge the aliquot and then filter it through a syringe filter.[17][18] This step is crucial to avoid overestimation of solubility.

-

Quantification: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Analyze both the standards and the filtered samples by a validated analytical method, such as HPLC. Construct a calibration curve from the standards and use it to determine the concentration of the dissolved compound in the samples.

-

pH Measurement (for aqueous solutions): For aqueous solubility determination, measure the pH of the saturated solution at the end of the experiment. This is important as the dissolution of an acidic or basic compound can alter the pH of the medium.[15][18]

Visualizing the Workflow

Caption: Relationship between pH and the solubility of an amino-containing compound.

Temperature Dependence

The dissolution of a solid in a liquid is a thermodynamic process. For most solids, solubility increases with increasing temperature. This can be leveraged during recrystallization, where a compound is dissolved in a hot solvent and then allowed to crystallize upon cooling. [19]

Co-solvents and Polarity

The principle of "like dissolves like" is a useful heuristic. [20]For this compound, which has both polar and non-polar characteristics, a mixture of solvents (co-solvents) can sometimes be more effective than a single solvent. For instance, adding a small amount of a polar organic solvent like ethanol to water can disrupt the hydrogen bonding network of water, potentially increasing the solubility of the organic solute.

Conclusion: A Framework for Practical Application

This guide has provided a detailed technical overview of the solubility of this compound. By understanding its physicochemical properties and the factors that influence its solubility, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation. The detailed protocol for the shake-flask method offers a robust framework for generating high-quality, reliable solubility data, which is fundamental to advancing research and development in any field that utilizes this versatile compound.

References

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

-

AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from [Link]

-

Quora. (2017). How do you perform the shake flask method to determine solubility?. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Grosse Daldrup, J.-B., Held, C., Sadowski, G., & Schembecker, G. (2018). Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions. Industrial & Engineering Chemistry Research, 57(38), 12866–12875. [Link]

-

Quora. (2024). Is the solubility of amino acids affected by their pH levels?. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 417374, this compound. Retrieved from [Link]

-

ResearchGate. (2025). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Retrieved from [Link]

-

SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

-

Semantic Scholar. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Retrieved from [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5359476, methyl 3-(N-(4-aminophenyl)acetamido)propanoate. Retrieved from [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). The solubility-pH profiles of amino acids showing departures from the.... Retrieved from [Link]

-

ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from [Link]

-

Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C10H13NO2). Retrieved from [Link]

-

ChemBK. (n.d.). methyl propanoate. Retrieved from [Link]

-

Reddit. (2019). Recrystallization with two solvents. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20361056, Methyl 3-(2-aminophenyl)propionate. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

-

ResearchGate. (n.d.). All the solubility data for methyl propanoate (1) in water (2). Retrieved from [Link]

-

The Chemical Engineer. (2023). Why Is Methyl Propionate Soluble in Water?. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Methyl propionate (CAS 554-12-1). Retrieved from [Link]

Sources

- 1. rheolution.com [rheolution.com]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. This compound | C10H13NO2 | CID 417374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C10H13NO2) [pubchemlite.lcsb.uni.lu]

- 7. Methyl 3-(4-aMinophenyl)propionate | 35418-07-6 [amp.chemicalbook.com]

- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. quora.com [quora.com]

- 11. researchgate.net [researchgate.net]

- 12. reddit.com [reddit.com]

- 13. m.youtube.com [m.youtube.com]

- 14. reddit.com [reddit.com]